Methyl 6-bromo-3-cyano-2-nitrobenzoate
Overview
Description
Methyl 6-bromo-3-cyano-2-nitrobenzoate is an organic compound with the molecular formula C9H5BrN2O4 It is a derivative of benzoic acid, characterized by the presence of bromine, cyano, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-bromo-3-cyano-2-nitrobenzoate typically involves multi-step reactions starting from commercially available benzoic acid derivatives. One common method includes:
Nitration: Introduction of the nitro group into the aromatic ring using a mixture of concentrated sulfuric acid and nitric acid.
Bromination: Substitution of a hydrogen atom with a bromine atom using bromine or a brominating agent like N-bromosuccinimide.
Cyanation: Introduction of the cyano group through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.
Esterification: Conversion of the carboxylic acid group to a methyl ester using methanol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The bromine atom can be substituted with various nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Amino derivatives: from the reduction of the nitro group.
Amine derivatives: from the reduction of the cyano group.
Substituted benzoates: from nucleophilic substitution reactions.
Scientific Research Applications
Methyl 6-bromo-3-cyano-2-nitrobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-3-cyano-2-nitrobenzoate depends on its functional groups:
Nitro Group: Can participate in redox reactions, influencing the compound’s reactivity.
Cyano Group: Acts as an electron-withdrawing group, affecting the compound’s electrophilicity.
Bromo Group: Facilitates nucleophilic substitution reactions due to its leaving group ability.
Comparison with Similar Compounds
- Methyl 6-bromo-2-cyano-3-nitrobenzoate
- Methyl 4-bromo-3-cyano-2-nitrobenzoate
- Methyl 6-chloro-3-cyano-2-nitrobenzoate
Uniqueness: Methyl 6-bromo-3-cyano-2-nitrobenzoate is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. The presence of the bromine atom at the 6-position, cyano group at the 3-position, and nitro group at the 2-position provides distinct chemical properties compared to its analogs.
Properties
IUPAC Name |
methyl 6-bromo-3-cyano-2-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O4/c1-16-9(13)7-6(10)3-2-5(4-11)8(7)12(14)15/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOSHCGDJKDFMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1[N+](=O)[O-])C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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